molecular formula C18H20Cl2N2O3S B2712779 2,5-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 1797318-35-4

2,5-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2712779
CAS No.: 1797318-35-4
M. Wt: 415.33
InChI Key: DSFMBCGOTZWVDS-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide is a versatile chemical compound widely used in scientific research This compound is known for its unique structure, which includes a dichlorobenzene ring, a methoxypiperidine moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-(4-methoxypiperidin-1-yl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzene ring are replaced by other nucleophiles.

    Oxidation and Reduction: The methoxypiperidine moiety can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can produce different piperidine derivatives.

Scientific Research Applications

2,5-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,5-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide can be compared with other similar compounds, such as:

  • 2,4-dichloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide
  • 2,5-dichloro-N-(4-(4-ethoxypiperidin-1-yl)phenyl)benzenesulfonamide
  • This compound derivatives

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and potential applications. The unique combination of the dichlorobenzene ring, methoxypiperidine moiety, and benzenesulfonamide group in this compound contributes to its distinct properties and makes it a valuable compound for scientific research.

Properties

IUPAC Name

2,5-dichloro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S/c1-25-16-8-10-22(11-9-16)15-5-3-14(4-6-15)21-26(23,24)18-12-13(19)2-7-17(18)20/h2-7,12,16,21H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFMBCGOTZWVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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